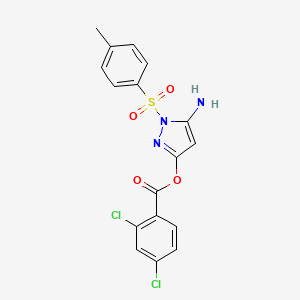

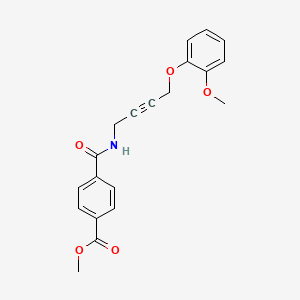

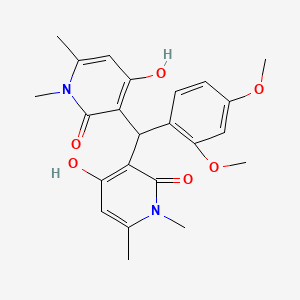

![molecular formula C17H17N3O5S B2551907 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide CAS No. 899979-50-1](/img/structure/B2551907.png)

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide is a derivative of benzamide, which is a significant class of compounds due to their biological activities and their role as intermediates in organic synthesis. The presence of the nitro group and the thiazinan ring suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the acylation of aromatic amines or the modification of existing benzamide compounds. For example, the solid-phase synthesis of 1,4-benzothiazin-3(4H)-ones and 1,4-benzoxazin-3(4H)-ones involves alkylation, reduction, and cyclization steps starting from 4-hydroxy-3-nitrobenzamide and 3-nitro-4-sulfanylbenzamide . Similarly, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide from sulfonylaniline and nitrobenzoyl chloride involves acylation and catalytic hydrogenation . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by strong hydrogen bonding and specific geometric arrangements. For instance, N-phenyl-2-nitrobenzamide exhibits strong hydrogen bonding forming chains along the b-axis, with phenyl rings inclined at right angles to each other . The crystal structure of N-[(1-hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide shows the carbonyl and thiocarbonyl moieties pointing in approximately opposite directions . These structural features are crucial for understanding the reactivity and potential interactions of the compound .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including isomerization, as seen in the conversion of N-acyl-2-benzoyl-3-phenylaziridines to N-[(Z)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]-4-benzamide . The presence of nitro groups in benzamides can also lead to different three-dimensional framework structures through hydrogen bonding and other intermolecular interactions . These reactions and interactions are relevant when considering the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their molecular structures and the functional groups present. For example, the crystal structure and unit-cell dimensions provide insights into the compound's solid-state properties . The synthesis and characterization of nickel(II) complexes of benzamide derivatives, including spectroscopic and crystallographic studies, offer information on the coordination chemistry and potential applications in nanotechnology . These properties are essential for understanding the behavior of this compound in various environments.

Aplicaciones Científicas De Investigación

Chemotherapeutic Potential

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide, due to its structural complexity, might share similarities with various compounds studied for their chemotherapeutic applications. Benzothiazoles, a related chemical class, have been extensively studied for their diverse pharmacological properties. Compounds containing the benzothiazole nucleus have been evaluated for antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Moreover, the 2-arylbenzothiazoles are recognized for their potential as antitumor agents. This extensive range of activities highlights the significance of this chemical scaffold in drug discovery, suggesting that this compound could potentially be explored for similar applications (Kamal, Hussaini, & Malik, 2015).

Propiedades

IUPAC Name |

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c21-17(13-4-3-5-16(12-13)20(22)23)18-14-6-8-15(9-7-14)19-10-1-2-11-26(19,24)25/h3-9,12H,1-2,10-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSUPBFHNBXKRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

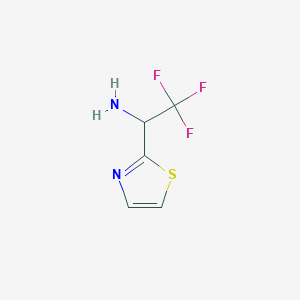

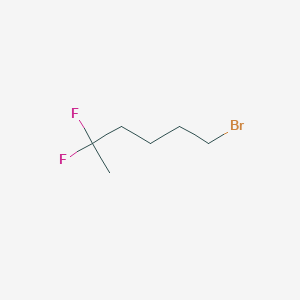

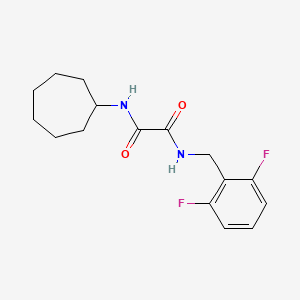

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2551826.png)

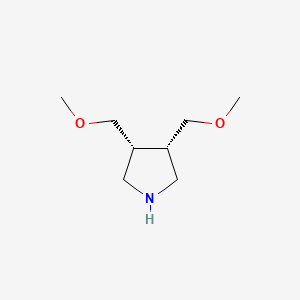

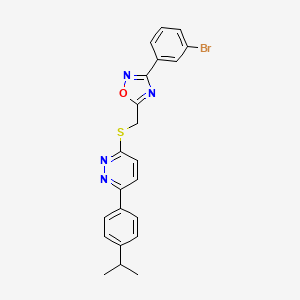

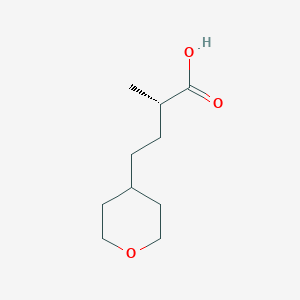

![Potassium 4-(thieno[3,2-b]pyridin-7-yl)benzoate](/img/structure/B2551827.png)

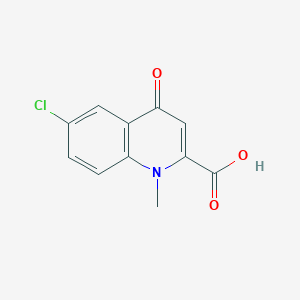

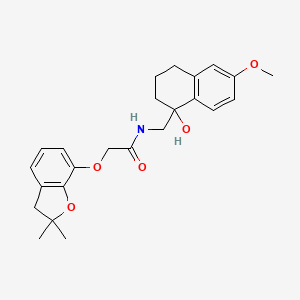

![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551839.png)